ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[5-METHYL-2-(3-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[5-METHYL-2-(3-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a multifaceted structure This compound is characterized by its pyrido[2,3-d]pyrimidine core, which is a fused bicyclic system, and various substituents that contribute to its unique chemical properties
Preparation Methods
The synthesis of ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[5-METHYL-2-(3-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the cyclopropyl, methyl, and oxazole groups through various substitution and coupling reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, targeting specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, facilitated by the reactive sites on the oxazole and pyrimidine rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups or enhanced biological activity.
Scientific Research Applications
ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[5-METHYL-2-(3-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Potential therapeutic applications include its use as an anti-cancer agent, anti-inflammatory compound, or antimicrobial agent, depending on its specific interactions with biological targets.
Industry: In industrial settings, this compound can be used in the development of new materials, coatings, and catalysts, leveraging its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[5-METHYL-2-(3-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved may include inhibition of kinase activity, disruption of DNA synthesis, or modulation of signal transduction pathways, depending on the specific biological context.
Comparison with Similar Compounds
Compared to other similar compounds, ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[5-METHYL-2-(3-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Pyrido[2,3-d]pyrimidine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in reactivity and biological activity.
Oxazole-containing compounds: The presence of the oxazole ring is a common feature, but the specific substituents and their positions can significantly alter the compound’s properties.
Cyclopropyl derivatives: Compounds with cyclopropyl groups often exhibit unique reactivity due to the ring strain, making them valuable in synthetic chemistry and drug development.
Overall, this compound is a versatile and valuable compound with a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
ethyl 7-cyclopropyl-1-methyl-3-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5/c1-5-34-25(32)18-12-19(16-9-10-16)27-22-21(18)24(31)30(26(33)29(22)4)13-20-15(3)35-23(28-20)17-8-6-7-14(2)11-17/h6-8,11-12,16H,5,9-10,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYAIBNZZCDWTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=C1C(=O)N(C(=O)N2C)CC3=C(OC(=N3)C4=CC=CC(=C4)C)C)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.